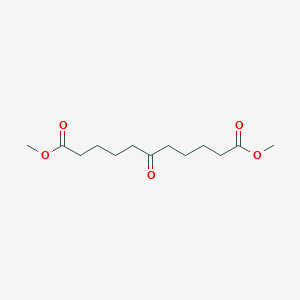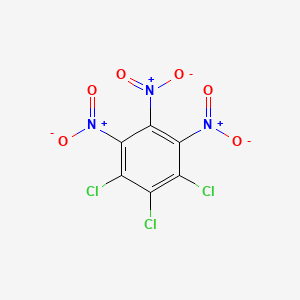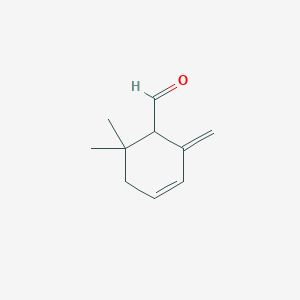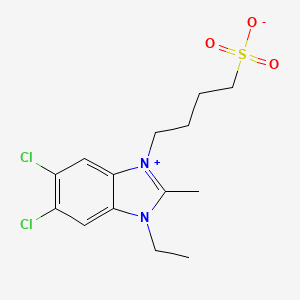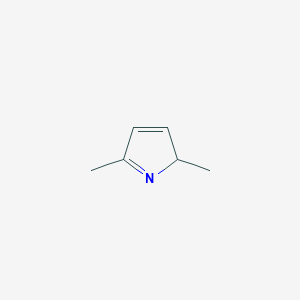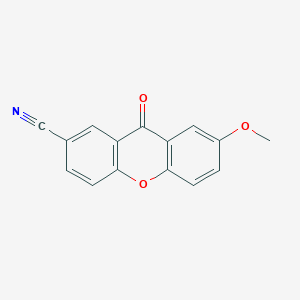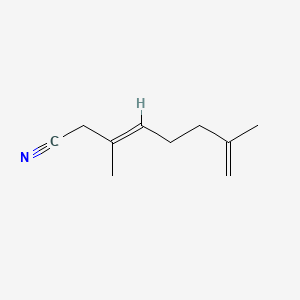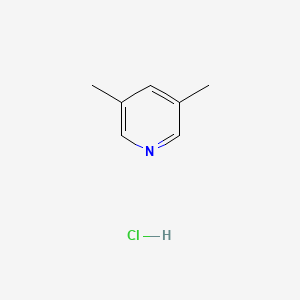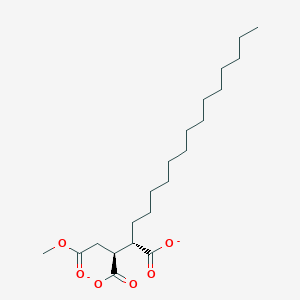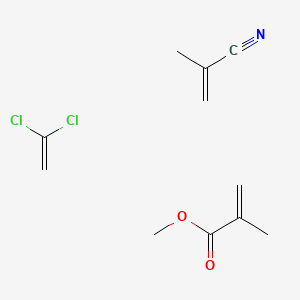
1,1-Dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,1-Dichloroethene
1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, typically using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) at around 100°C .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is produced by the ammoxidation of isobutylene, where isobutylene reacts with ammonia and oxygen in the presence of a catalyst .
化学反応の分析
1,1-Dichloroethene
1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride. It can also participate in addition reactions with various reagents, such as hydrogen chloride, to form 1,1,1-trichloroethane .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes polymerization to form poly(methyl methacrylate) (PMMA). It can also react with nucleophiles in Michael addition reactions .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile can undergo polymerization to form poly(methacrylonitrile). It can also participate in addition reactions with various nucleophiles .
科学的研究の応用
1,1-Dichloroethene
1,1-Dichloroethene is used in the production of polyvinylidene chloride polymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in applications such as acrylic glass, contact lenses, and medical devices .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is used in the preparation of homopolymers, copolymers, elastomers, and plastics. It is also used as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
作用機序
1,1-Dichloroethene
1,1-Dichloroethene exerts its effects primarily through polymerization, forming polyvinylidene chloride. This polymerization process involves the formation of covalent bonds between monomer units .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes to form PMMA through a free-radical mechanism. The polymerization involves the initiation, propagation, and termination steps, resulting in the formation of long polymer chains .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile polymerizes through a free-radical mechanism, similar to methyl 2-methylprop-2-enoate. The polymerization process involves the formation of covalent bonds between monomer units .
類似化合物との比較
1,1-Dichloroethene
Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique in its widespread use in the production of PMMA, which has excellent optical properties and chemical resistance .
2-Methylprop-2-enenitrile
Similar compounds include acrylonitrile and ethyl acrylonitrile. 2-Methylprop-2-enenitrile is unique in its use as a chemical intermediate in the preparation of various polymers and other chemicals .
特性
CAS番号 |
32335-23-2 |
|---|---|
分子式 |
C11H15Cl2NO2 |
分子量 |
264.14 g/mol |
IUPAC名 |
1,1-dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C4H5N.C2H2Cl2/c1-4(2)5(6)7-3;1-4(2)3-5;1-2(3)4/h1H2,2-3H3;1H2,2H3;1H2 |
InChIキー |
WSUBWMZAALBLBW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#N.CC(=C)C(=O)OC.C=C(Cl)Cl |
関連するCAS |
32335-23-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
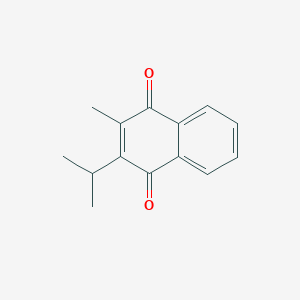
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
